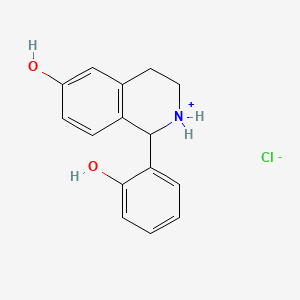

1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride

Description

This compound belongs to the tetrahydroisoquinoline class, characterized by a partially saturated isoquinoline core. The presence of a 2-hydroxyphenyl group at position 1 and a hydroxyl group at position 6 distinguishes it from simpler analogs. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical applications.

Properties

CAS No. |

93203-08-8 |

|---|---|

Molecular Formula |

C15H16ClNO2 |

Molecular Weight |

277.74 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |

InChI |

InChI=1S/C15H15NO2.ClH/c17-11-5-6-12-10(9-11)7-8-16-15(12)13-3-1-2-4-14(13)18;/h1-6,9,15-18H,7-8H2;1H |

InChI Key |

BEIIGTNUGIBSNP-UHFFFAOYSA-N |

Canonical SMILES |

C1C[NH2+]C(C2=C1C=C(C=C2)O)C3=CC=CC=C3O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline compounds are generally synthesized via:

- Cyclization reactions such as Bischler–Napieralski cyclization or Pictet-Spengler reaction.

- Substitution reactions on aromatic rings or side chains.

- Hydrolysis and salt formation to obtain the hydrochloride salt.

The preparation of hydroxy-substituted tetrahydroisoquinolines often involves selective hydrolysis of methoxy groups or direct incorporation of hydroxyphenyl groups during synthesis.

Preparation via Hydrolysis of Methoxy-Substituted Precursors

A key approach involves starting from methoxy-substituted tetrahydroisoquinoline derivatives followed by partial or selective hydrolysis to yield hydroxyphenyl groups:

- Hydrolysis is typically carried out using hydrochloric acid as the hydrolyzing agent under controlled temperature conditions (90–120°C) for several hours under atmospheric pressure.

- Alternatively, hydrobromic acid or sulfuric acid may be used with different temperature ranges to control the extent of hydrolysis and avoid full demethylation.

- For example, partial hydrolysis of 1-(dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid yields the corresponding hydroxyphenyl derivative hydrochloride salt.

- Reaction conditions such as pH adjustment (around 2–3), reaction time (up to 120 hours), and solvent system (water, methanol-water mixtures) are critical to optimize yield and selectivity.

This method is supported by examples where sodium 3-(3,4-dimethoxyphenyl)-glycidate is reacted with 3,4-dihydroxyphenethylamine hydrochloride in acidic aqueous media to yield the hydroxy-substituted tetrahydroisoquinoline hydrochloride salts after crystallization and purification.

Cyclization and Reductive Amination Routes

Another common synthetic route involves:

- Formation of the tetrahydroisoquinoline core via Bischler–Napieralski cyclization of amides under acidic conditions (e.g., POCl3 or polyphosphoric acid).

- Subsequent reduction of the dihydroisoquinoline intermediate to the tetrahydroisoquinoline.

- Introduction of the hydroxyphenyl substituent can be achieved by using appropriately substituted phenethylamine precursors bearing hydroxy groups.

- Reductive amination steps may be employed to install side chains or substituents on the nitrogen or carbon atoms adjacent to the isoquinoline ring.

- Salt formation with hydrochloric acid converts the free base into the hydrochloride salt, enhancing stability and crystallinity.

This approach is exemplified by syntheses where phenol derivatives undergo electrochemical halogenation and coupling, followed by stereoselective cyclization to yield hydroxy-substituted tetrahydroisoquinolines.

One-Pot Synthesis via Mannich-Type Reactions

- A "one-pot" method involves reacting L-phenylalanine , formaldehyde, and hydrobromic acid to form optically pure tetrahydroisoquinoline derivatives.

- The reaction proceeds at elevated temperatures (40–150°C, preferably 70–90°C), followed by cooling to precipitate the hydrobromide salt.

- Neutralization with a base yields the free acid or amine, which can be converted to the hydrochloride salt.

- Formaldehyde sources include paraformaldehyde, trioxane, or formalin.

- This method is efficient for preparing optically pure intermediates that can be further functionalized to hydroxyphenyl derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Partial hydrolysis | Hydrochloric acid (10%), water/methanol | 90–120°C | Several hours | Selective demethylation to hydroxyphenyl |

| Bischler–Napieralski cyclization | Amide precursor, POCl3 or polyphosphoric acid | 70–100°C | Few hours | Formation of dihydroisoquinoline intermediate |

| Reduction | NaBH4 or catalytic hydrogenation | Room temp to 50°C | 1–12 hours | Conversion to tetrahydroisoquinoline |

| Reductive amination | Aldehyde + amine, reducing agent (NaBH3CN, etc.) | Room temp | Several hours | Installation of substituents |

| Salt formation | Hydrochloric acid | Room temp | 1–2 hours | Formation of hydrochloride salt |

| One-pot Mannich reaction | L-phenylalanine + formaldehyde + hydrobromic acid | 70–90°C | Hours | Optically pure tetrahydroisoquinoline salts |

Purification and Characterization

- Crystallization from ethanol, methanol-ether mixtures, or aqueous solvents is commonly used to purify the hydrochloride salts.

- Recrystallization ensures high purity and well-defined melting points (e.g., 224–275°C decomposition range for related compounds).

- Activated charcoal treatment may be used to remove colored impurities.

- Characterization includes melting point, IR spectroscopy (noting hydroxyl and amine bands), and elemental analysis.

Summary Table of Key Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Partial hydrolysis of methoxy precursors | Controlled acidic hydrolysis to introduce hydroxy groups | Selective functionalization; well-established | Requires careful temperature and pH control |

| Bischler–Napieralski cyclization + reduction | Cyclization of amides followed by reduction | Stereoselective; versatile for substitutions | Multi-step; requires handling of corrosive reagents |

| One-pot Mannich reaction | Direct condensation of amino acid, formaldehyde, acid | Efficient; optically pure products | Limited to certain substituents; requires elevated temperature |

| Reductive amination | Installation of side chains post-cyclization | Flexible; mild conditions | Needs pure intermediates; potential over-reduction |

Chemical Reactions Analysis

Oxidation Reactions

The 6-hydroxy group and tetrahydroisoquinoline core are susceptible to oxidation. Key transformations include:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone, forming a quinone derivative .

-

Aromatic Ring Oxidation : Under strong oxidative conditions, the benzene ring of the hydroxyphenyl group may undergo hydroxylation or cleavage .

Table 1: Oxidation Reactions

Reduction Reactions

The tetrahydroisoquinoline ring can undergo further reduction or hydrogenation:

-

Saturation of the Benzene Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, altering pharmacokinetic properties .

-

N-Methylation : Reductive methylation with formaldehyde and NaBH₄ introduces methyl groups at the nitrogen atom .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| H₂/Pd-C | Fully saturated cyclohexane derivative | Enhanced lipophilicity |

| CH₂O + NaBH₄ | N-Methylated derivative | Improved CNS penetration |

Substitution and Functionalization

The hydroxyl and amine groups serve as sites for nucleophilic or electrophilic substitution:

-

Esterification/Acylation : Reaction with acetyl chloride or anhydrides modifies the 6-hydroxy group to esters (e.g., acetylated derivatives) .

-

Mannich Reaction : The secondary amine participates in Mannich reactions with aldehydes and ketones to form tertiary amines .

Table 3: Substitution Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | 6-Acetoxy derivative |

| Mannich Reaction | Formaldehyde + ketone | Tertiary amine adducts |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that isoquinoline derivatives, including 1,2,3,4-tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride, exhibit antidepressant properties. A study demonstrated that this compound could modulate neurotransmitter systems involved in mood regulation. In animal models, it showed significant reductions in depressive-like behaviors when administered at specific dosages .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. It was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis .

Pharmacological Insights

1. Mechanism of Action

The pharmacological profile of 1,2,3,4-tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride suggests it acts primarily through serotonin and norepinephrine reuptake inhibition. This dual action enhances synaptic availability of these neurotransmitters, which is crucial for mood stabilization .

2. Toxicological Profile

Toxicity studies have shown that the compound has an LD50 value of approximately 440 mg/kg in rodent models when administered subcutaneously. Understanding the toxicological aspects is vital for assessing safe dosages for therapeutic use .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 2-hydroxyphenyl substituent and hydrochloride salt differentiate this compound from analogs with methoxy, methyl, or sulfonyl groups. Key comparisons include:

Key Observations :

- Hydroxyl vs. Methoxy Groups : The target compound’s hydroxyl groups likely increase hydrogen-bonding capacity and aqueous solubility compared to methoxy-substituted analogs (e.g., compounds 6d–6h in ), which are more lipophilic .

- Hydrochloride Salt: Similar to Hydrastinine Hydrochloride, the ionic form improves bioavailability but may require specialized handling (e.g., pH-controlled storage) compared to neutral bases like 6-Methyl-1,2,3,4-tetrahydroquinoline .

Biological Activity

1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride (CAS No. 93203-08-8) is a chemical compound with a tetrahydroisoquinoline core structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of a hydroxyl group at the 2-position of the phenyl ring enhances its solubility and biological interactions.

- Molecular Formula : C15H16ClNO2

- Molecular Weight : 303.78 g/mol

- Structure : The compound features a bicyclic arrangement that includes both a benzene and a piperidine-like ring.

Biological Activity

Research indicates that 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride exhibits several significant biological activities:

- Antidepressant Effects : Studies have shown that this compound may have antidepressant properties. It interacts with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antioxidant Activity : Its structural features suggest it may possess antioxidant properties, which could mitigate oxidative stress in various biological systems.

Interaction Studies

The compound interacts with various biological targets, influencing multiple pathways. Key interactions include:

- Serotonin Receptors : Modulation of serotonin receptors contributes to its antidepressant effects.

- Dopamine Receptors : Potential interactions with dopamine receptors may also play a role in mood regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(2-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline | C15H17NO | Antidepressant | Lacks chlorine substituent |

| 4-Chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-1,2,3,4-tetrahydroisoquinoline | C22H21ClNO2 | Antidepressant | Additional phenyl group increases lipophilicity |

| (1S,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl) | C15H17NO3 | Neuroprotective | Different hydroxyl positioning alters activity profile |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride in various experimental models:

- Animal Model Studies : In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by standard behavioral tests (e.g., forced swim test).

- In Vitro Studies : Cell culture experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

- Clinical Implications : Preliminary clinical trials suggest potential benefits for patients with major depressive disorder (MDD), although further research is required to establish efficacy and safety conclusively.

Q & A

Basic Question: What are the optimal synthetic routes for 1,2,3,4-Tetrahydro-1-(2-hydroxyphenyl)-6-isoquinolinol hydrochloride?

Methodological Answer:

The synthesis of tetrahydroisoquinoline derivatives typically involves acylation or condensation reactions. For example, analogous compounds are synthesized by reacting intermediates (e.g., compound 3 in ) with acyl chlorides under reflux in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Post-reaction, the pH is adjusted with HCl to precipitate the hydrochloride salt, followed by extraction, drying, and purification via silica gel thin-layer chromatography (TLC) . Key parameters include reaction time (e.g., 6–12 hours), solvent choice (anhydrous conditions), and purification methods (e.g., TLC with ethyl acetate/hexane eluent).

Advanced Question: How do structural modifications (e.g., hydroxyl group position, substituents) influence the compound’s acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer:

Structure-activity relationship (SAR) studies on tetrahydroisoquinoline derivatives reveal that substituents at the 6-position (e.g., hydroxyl or methoxy groups) significantly modulate AChE binding. For instance, demonstrates that derivatives with electron-donating groups (e.g., methoxy at position 6) exhibit enhanced inhibitory activity due to improved hydrogen bonding with the enzyme’s catalytic site. Computational docking studies (e.g., using AutoDock Vina) can validate these interactions by modeling the compound’s orientation in the AChE active site. Contrastingly, bulky substituents (e.g., benzoyl groups) may sterically hinder binding, reducing efficacy .

Basic Question: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

Purity assessment requires orthogonal methods:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms structural features, such as aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 278.1 for C₁₅H₁₆ClNO₂).

Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values often arise from differences in assay conditions:

Enzyme Source : AChE from human erythrocytes vs. electric eel may exhibit varying sensitivity.

Substrate Concentration : Use standardized protocols (e.g., 1 mM acetylthiocholine iodide).

Impurity Interference : Reference standards (e.g., ) ensure batch-to-batch consistency.

Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) minimize variability. Cross-validation with orthogonal assays (e.g., Ellman’s method vs. fluorescence-based assays) is critical .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Hydrochloride salts generally exhibit enhanced stability in acidic conditions. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation. For example:

- pH 1–3 : Stable (>95% purity retained).

- pH ≥ 7 : Hydrolysis of the isoquinoline ring occurs, detectable via HPLC peak splitting.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (refer to storage guidelines in ) .

Advanced Question: What computational strategies predict the compound’s metabolic pathways and toxicity?

Methodological Answer:

Use in silico tools like:

- CYP450 Metabolism Prediction : SwissADME identifies likely oxidation sites (e.g., hydroxylation at position 6).

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., aromatic amines).

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models assess binding stability with target proteins over 100-ns trajectories. Validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Basic Question: How is this compound utilized as a reference standard in impurity profiling?

Methodological Answer:

As a pharmaceutical impurity (e.g., Phenylephrine Hydrochloride Impurity in ), it is quantified via:

- Calibration Curves : Linear range (0.1–10 µg/mL) using HPLC-UV.

- Limit of Detection (LOD) : ≤0.05% via signal-to-noise (S/N ≥ 3).

- Forced Degradation Studies : Expose to heat (80°C), acid (0.1 M HCl), and peroxide (3% H₂O₂) to simulate degradation pathways .

Advanced Question: What strategies mitigate crystallization challenges during scale-up synthesis?

Methodological Answer:

Crystallization issues arise from polymorphic variability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.